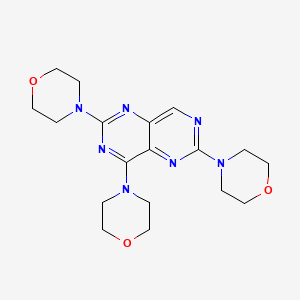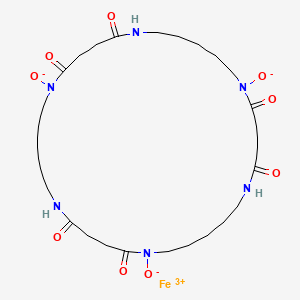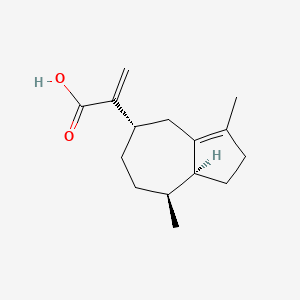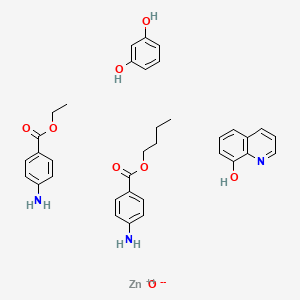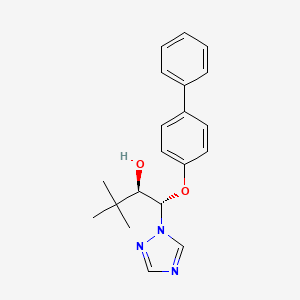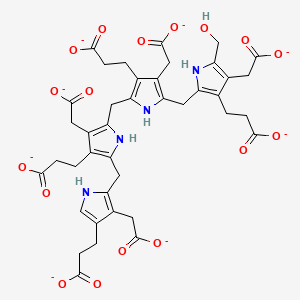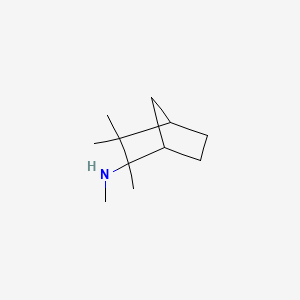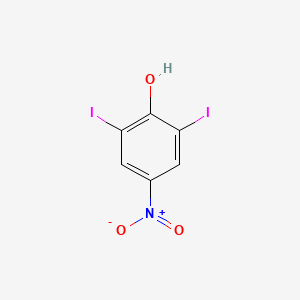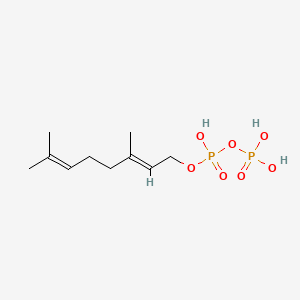
Geranyl diphosphate
概要
説明
ゲラニル二リン酸は、多くの生物学的プロセスに不可欠な成分であるテルペンおよびテルペノイドの生合成における重要な中間体です。これは、イソペンテニル二リン酸とジメチルアリル二リン酸の縮合によって形成された10個の炭素原子を持つ分子です。 この化合物は、モノテルペン、ジテルペン、その他の重要な生物分子の合成のための前駆体として機能します .
2. 製法
合成経路と反応条件: ゲラニル二リン酸は、イソペンテニル二リン酸とジメチルアリル二リン酸の酵素的縮合によって合成されます。 この反応は、ゲラニル二リン酸シンターゼによって触媒されます。この酵素は、これらの2つの5個の炭素原子の前駆体の頭部から尾部への縮合を促進します .
工業的生産方法: 工業的な設定では、ゲラニル二リン酸は、酵母などの遺伝子組み換え微生物を使用して生成できます。たとえば、油脂酵母であるヤロウイア・リポリティカは、(S)-リナロールシンターゼ遺伝子を過剰発現するように遺伝子改変されており、この遺伝子はゲラニル二リン酸をリナロールに変換します。
作用機序
ゲラニル二リン酸は、テルペノイドの生合成における前駆体としての役割を通じてその効果を発揮します。酵素ゲラニル二リン酸シンターゼは、イソペンテニル二リン酸とジメチルアリル二リン酸の縮合を触媒して、ゲラニル二リン酸を生成します。この化合物はその後、さまざまな酵素の基質として機能し、それをさまざまなテルペノイドに変換します。 関連する分子標的および経路には、メバロン酸経路とメチルエリトリトールリン酸経路が含まれます .
類似化合物:
ファルネシル二リン酸: セスキテルペンとトリテルペンの前駆体として機能する15個の炭素原子を持つ分子です。
ゲラニルゲラニル二リン酸: ジテルペンとカロテノイドの生合成に関与する20個の炭素原子を持つ分子です。
ユニークさ: ゲラニル二リン酸は、植物の香りや防御機構に重要なモノテルペンの前駆体としての役割を果たすため、ユニークです。 ファルネシル二リン酸とゲラニルゲラニル二リン酸は、より大きなテルペノイドの生合成に関与していますが、ゲラニル二リン酸は、モノテルペンの生産に特に関与しています .
生化学分析
Biochemical Properties
Geranyl diphosphate is involved in numerous biochemical reactions, primarily serving as a precursor for the synthesis of monoterpenes, diterpenes, and other terpenoids. It interacts with several enzymes, including this compound synthase, which catalyzes its formation from isopentenyl diphosphate and dimethylallyl diphosphate . Additionally, this compound is a substrate for various terpene synthases that convert it into different monoterpenes . These interactions are essential for the production of a wide range of biologically active compounds.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is a precursor for the synthesis of monoterpenes, which can act as signaling molecules in plants, affecting processes such as growth, development, and defense responses . In microbial systems, this compound has been shown to exhibit toxicity at moderate doses, impacting cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. For instance, it binds to terpene synthases, which catalyze the conversion of this compound into various monoterpenes . These enzymes facilitate the formation of carbon-carbon bonds and the rearrangement of molecular structures, leading to the production of diverse terpenoid compounds. Additionally, this compound can influence gene expression by serving as a precursor for signaling molecules that regulate transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound can vary over time. Studies have shown that this compound can degrade under certain conditions, leading to a decrease in its concentration and subsequent effects on cellular functions . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its impact on cellular processes, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have beneficial effects, such as promoting the synthesis of essential terpenoids . At high doses, it can exhibit toxic effects, leading to adverse outcomes such as cellular damage and disruption of normal metabolic processes . These dosage-dependent effects highlight the importance of carefully regulating the concentration of this compound in experimental settings.
Metabolic Pathways
This compound is a central intermediate in the isoprenoid biosynthesis pathway. It is synthesized from isopentenyl diphosphate and dimethylallyl diphosphate by the action of this compound synthase . This compound serves as a precursor for the synthesis of various terpenoids, including monoterpenes, diterpenes, and carotenoids . The metabolic flux through this pathway can be influenced by the availability of substrates and the activity of key enzymes involved in the biosynthesis of this compound .
Transport and Distribution
Within cells, this compound is transported and distributed to various cellular compartments where it participates in terpenoid biosynthesis. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound can affect its availability for downstream biosynthetic processes, influencing the production of terpenoids .
Subcellular Localization
This compound is localized in different subcellular compartments, including plastids, where it is synthesized and utilized for terpenoid biosynthesis . The enzyme this compound synthase, responsible for its production, is also localized in plastids . The subcellular localization of this compound and its associated enzymes is crucial for the efficient synthesis and regulation of terpenoid compounds .
準備方法
Synthetic Routes and Reaction Conditions: Geranyl diphosphate is synthesized through the enzymatic condensation of isopentenyl diphosphate and dimethylallyl diphosphate. This reaction is catalyzed by this compound synthase, an enzyme that facilitates the head-to-tail condensation of these two five-carbon precursors .
Industrial Production Methods: In industrial settings, this compound can be produced using engineered microorganisms such as yeast. For example, the oleaginous yeast Yarrowia lipolytica has been genetically modified to overexpress the (S)-linalool synthase gene, which converts this compound into linalool.
化学反応の分析
反応の種類: ゲラニル二リン酸は、次のようなさまざまな化学反応を起こします。
酸化: ゲラニル二リン酸は、モノテルペノイドアルコールであるゲラニオールを生成するために酸化することができます。
還元: ゲラニル二リン酸の還元は、ゲラニルアセテートを生成することができます。
置換: ゲラニル二リン酸は、さまざまなテルペノイドを生成するために置換反応に関与することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。
置換: さまざまな求核剤を置換反応に使用できます。
主な生成物:
ゲラニオール: 酸化によって生成されます。
ゲラニルアセテート: 還元によって生成されます。
リナロール: 酵素的変換によって生成されます。
4. 科学研究での用途
ゲラニル二リン酸は、科学研究で幅広い用途があります。
化学: さまざまなテルペノイドやその他の有機化合物の合成のための前駆体として使用されます。
生物学: ゲラニル二リン酸は、植物のエッセンシャルオイルやその他の天然物の生合成に関与しています。
科学的研究の応用
Geranyl diphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various terpenoids and other organic compounds.
Biology: this compound is involved in the biosynthesis of essential oils and other natural products in plants.
Industry: this compound is used in the production of fragrances, flavors, and other industrial chemicals.
類似化合物との比較
Farnesyl diphosphate: A fifteen-carbon molecule that serves as a precursor for sesquiterpenes and triterpenes.
Geranylgeranyl diphosphate: A twenty-carbon molecule involved in the biosynthesis of diterpenes and carotenoids.
Uniqueness: this compound is unique due to its role as a precursor for monoterpenes, which are important for plant aroma and defense mechanisms. Unlike farnesyl diphosphate and geranylthis compound, which are involved in the biosynthesis of larger terpenoids, this compound is specifically involved in the production of monoterpenes .
特性
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O7P2/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13)/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVPGTZRZFNKDS-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315430 | |
| Record name | Geranyl diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Geranyl-PP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001285 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
763-10-0 | |
| Record name | Geranyl diphosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=763-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Geranyl pyrophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000763100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Geranyl diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Geranyl pyrophosphate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X7DBM66JG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Geranyl-PP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001285 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


